6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic Acid
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Overview
Description
6-(Cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is characterized by the presence of a cyclopropylcarbamoyl group attached to a cyclohexene ring, which in turn is bonded to a carboxylic acid group
Preparation Methods
The synthesis of 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Cyclohexene Formation: The formation of the cyclohexene ring through cyclization reactions.
Industrial production methods may involve bulk synthesis techniques, including the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
6-(Cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings .
Scientific Research Applications
6-(Cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
6-(Cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclohexane carboxylic acid: Lacks the cyclopropylcarbamoyl group, resulting in different chemical properties and reactivity.
Cyclopropylcarboxylic acid: Lacks the cyclohexene ring, leading to different structural and functional characteristics.
Cyclohexene derivatives: Compounds with similar cyclohexene rings but different substituents, leading to variations in chemical behavior and applications.
This compound’s unique combination of structural features makes it distinct from these similar compounds, offering specific advantages in certain applications.
Properties
IUPAC Name |
6-(cyclopropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(12-7-5-6-7)8-3-1-2-4-9(8)11(14)15/h1-2,7-9H,3-6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBLGCCLFYDMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CC=CCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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